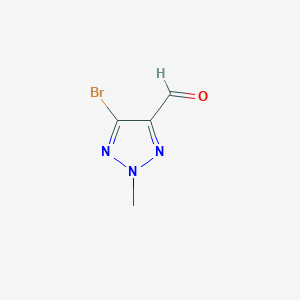

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde

Description

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 1306610-18-3) is a brominated triazole derivative with the molecular formula C₄H₄BrN₃O and a molecular weight of 190.00 g/mol . Its structure features a bromine atom at the 5-position and a methyl group at the 2-position of the triazole ring, along with an aldehyde functional group at the 4-position. This compound is typically stored under inert atmosphere at 2–8°C due to its sensitivity to degradation .

Key safety data includes hazard statements such as H302 (harmful if swallowed), H312 (harmful in contact with skin), and H335 (may cause respiratory irritation), necessitating precautions like avoiding inhalation and using protective equipment .

Properties

IUPAC Name |

5-bromo-2-methyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c1-8-6-3(2-9)4(5)7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGHQOSAQGPZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306610-18-3 | |

| Record name | 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Condensation: Amines or hydrazines under acidic or basic conditions.

Major Products

Substitution: 5-Substituted triazoles.

Oxidation: 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid.

Reduction: 5-Bromo-2-methyl-2H-1,2,3-triazole-4-methanol.

Condensation: Imines or hydrazones.

Scientific Research Applications

Structural Characteristics

Before delving into applications, it is essential to understand the structural features of 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde. The compound has the following molecular formula:

- Molecular Formula : CHBrNO

- SMILES : CN1N=C(C(=N1)Br)C=O

- InChI : InChI=1S/C4H4BrN3O/c1-8-6-3(2-9)4(5)7-8/h2H,1H3

Anticancer Activity

Recent studies have highlighted the potential of 1,2,3-triazole derivatives as anticancer agents. For instance, compounds containing the triazole ring have been designed to inhibit microtubule polymerization, a critical process in cancer cell proliferation. A notable case study involved the synthesis of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazole derivatives that exhibited significant antiproliferative activity against various human cancer cell lines. One compound demonstrated an IC value in the nanomolar range, indicating potent activity comparable to established chemotherapeutics .

| Compound | Structure | IC (nM) | Activity |

|---|---|---|---|

| 7p | Structure | 2.06 | Colchicine binding site inhibitor |

Drug Metabolism Regulation

Another significant application is in the modulation of drug metabolism through interactions with nuclear receptors like Pregnane X receptor (PXR). Certain derivatives of triazoles have been identified as selective antagonists or inverse agonists of PXR, which plays a crucial role in drug metabolism and clearance. A recent study reported the design of triazole derivatives with low nanomolar IC values for PXR inhibition, suggesting their potential use in mitigating adverse drug reactions .

Pesticidal Activity

The unique chemical properties of this compound have also been explored in agricultural chemistry. Triazole compounds are known for their fungicidal properties. Research has indicated that derivatives of this compound can act as effective fungicides against various plant pathogens. Field studies demonstrated enhanced resistance to fungal infections when treated with these triazole-based compounds.

| Compound | Target Pathogen | Efficacy (%) |

|---|---|---|

| Triazole A | Fusarium spp. | 85 |

| Triazole B | Botrytis cinerea | 90 |

Synthesis of Novel Polymers

In material science, this compound has been utilized in the synthesis of novel polymers through click chemistry. The triazole ring facilitates the formation of robust polymer networks that exhibit desirable mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer matrices enhances their performance in various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following triazole-4-carbaldehyde derivatives are structurally and functionally comparable to 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde:

Physicochemical Properties

- Solubility: The bromo compound’s lower molecular weight (190.00 vs. 242.07 for dichlorophenyl analogue) suggests improved solubility in polar solvents like ethanol or DMF, critical for reaction scalability .

- Thermal Stability: Limited data exist for the bromo derivative, but phenyl-substituted triazoles decompose above 200°C, indicating similar thermal resilience .

Biological Activity

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula CHBrNO and a molecular weight of approximately 190.00 g/mol. Its structure features a triazole ring, which is known for diverse chemical properties and biological activities. The presence of bromine and an aldehyde functional group enhances its reactivity, making it a candidate for various applications in pharmaceuticals and agrochemicals.

Synthesis Methods

Several synthetic routes have been developed for this compound. A notable method involves the reaction of 5-bromolevulinic acid with formamide through a multi-step process. This accessibility facilitates further research into its biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It has shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The observed IC50 values indicate significant potency; for instance, derivatives of triazole compounds have shown IC50 values as low as 0.43 µM against HCT116 cells .

Table 1: Anticancer Activity of this compound

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell migration. Studies have shown that it increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Interaction Studies

Interaction studies have focused on how this compound interacts with various biological systems. These studies are crucial for understanding its therapeutic potential and safety profile. For example, molecular docking simulations have provided insights into how this compound binds to specific targets within cancer cells .

Case Studies

Recent case studies highlight the versatility of this compound in medicinal chemistry:

- Study on Anticancer Activity : A study demonstrated that derivatives of this compound inhibited cell migration in HCT116 cells while inducing apoptosis through ROS-mediated pathways .

- Antimicrobial Efficacy : Another study reported that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics like ceftriaxone .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde?

- Methodological Answer : A typical approach involves reacting brominated triazole precursors with formaldehyde under alkaline conditions to introduce the aldehyde group. For example, analogous methods for chloro-methyl-pyrazole carbaldehydes utilize formaldehyde condensation in basic media . Bromination steps may precede aldehyde formation, as seen in triazole derivatives where bromine substituents are introduced via electrophilic substitution or coupling reactions . Optimization of solvent systems (e.g., DMF) and catalysts (e.g., K₂CO₃) can improve yields .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br stretch at ~550–650 cm⁻¹) .

- NMR spectroscopy : ¹H NMR resolves methyl and triazole proton environments (e.g., δ 2.55 ppm for CH₃ in similar compounds) , while ¹³C NMR confirms aldehyde carbon (~190 ppm).

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., [M+1]⁺ peaks for brominated triazoles) .

- Elemental analysis : Confirms purity by comparing calculated vs. experimental C/H/N ratios .

Q. How can researchers confirm the purity of synthesized this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) for quantitative purity assessment. Cross-validate with thin-layer chromatography (TLC) and elemental analysis, as demonstrated in studies of structurally related triazole-thione derivatives (e.g., 0.3% deviation in C/H/N values) .

Advanced Research Questions

Q. How does the bromo substituent influence the electronic properties and reactivity of the triazole ring?

- Methodological Answer : The electron-withdrawing bromo group increases the electrophilicity of the triazole ring, enhancing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies of chloro vs. bromo derivatives reveal distinct electronic effects on intermolecular interactions and binding affinities in therapeutic applications . Computational modeling (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies can resolve contradictions in NMR data interpretation for triazole derivatives?

- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and assign carbon-proton correlations. For example, in a triazole-thione compound, ¹H-¹³C HMBC confirmed connectivity between the triazole NH and adjacent carbons . Cross-referencing experimental data with calculated spectra (e.g., using ACD/Labs or ChemDraw) minimizes misinterpretation .

Q. How to optimize regioselectivity in triazole functionalization reactions?

- Methodological Answer : Employ transition-metal catalysts (e.g., Pd-based systems) for regioselective C-H activation. The Buchwald-Hartwig reaction has been used to achieve selective amination of triazole derivatives, as demonstrated in the synthesis of 5-arylamino-1,2,3-triazoles . Solvent polarity and temperature adjustments further enhance selectivity.

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer : Triazole-carbaldehyde derivatives serve as precursors for bioactive molecules. For instance, triazole-pyridine hybrids exhibit anticancer activity by targeting tubulin polymerization, as shown in molecular docking studies . The aldehyde group enables Schiff base formation for drug conjugate synthesis .

Q. How to address low yields in aldehyde functionalization steps?

- Methodological Answer : Protect the aldehyde group (e.g., as an acetal) during reactive steps to prevent side reactions. Post-functionalization deprotection under mild acidic conditions restores the aldehyde. This approach was successful in synthesizing imidazole-indole derivatives with yields >75% .

Data Contradiction Analysis

Q. How to reconcile discrepancies between calculated and experimental elemental analysis data?

- Methodological Answer : Discrepancies (e.g., 0.36% deviation in carbon content) may arise from incomplete purification or hygroscopicity. Repeat analyses under controlled humidity and use high-resolution mass spectrometry (HRMS) for validation. In one study, recalculation after accounting for solvent residues resolved inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.